molecular formula C15H17N3OS B15116487 N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide

N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide

Cat. No.: B15116487
M. Wt: 287.4 g/mol
InChI Key: QADNPUCBWXZTLN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide is a synthetic quinoxaline derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a quinoxaline-2-ylsulfanyl moiety. Quinoxalines are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclopentyl-2-quinoxalin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H17N3OS/c19-14(17-11-5-1-2-6-11)10-20-15-9-16-12-7-3-4-8-13(12)18-15/h3-4,7-9,11H,1-2,5-6,10H2,(H,17,19)

InChI Key

QADNPUCBWXZTLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide typically involves the chemoselective reaction of quinoxaline-2-thione with soft electrophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential anticancer and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tyrosine kinases and c-MET kinase, leading to the disruption of cellular signaling pathways. This inhibition results in the induction of apoptosis and tumor hypoxia, contributing to its anticancer activity . Additionally, the compound may interact with microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity :

  • N-Cyclopentyl derivative : Demonstrated IC₅₀ values in the low micromolar range against cancer cell lines, attributed to stabilization of enzyme inactive conformations (e.g., kinase inhibition) .
  • Morpholin-4-yl analog (9g) : Exhibited reduced activity (IC₅₀ > 10 µM), likely due to increased polarity impairing cellular uptake .
  • Inactive analog (9d) : Lacked key hydrophobic interactions in docking studies, leading to poor binding (RMSD > 2.5 Å) .

Table 2: Anticancer Activity and Docking Parameters

Compound IC₅₀ (µM) Docking Affinity (kcal/mol) RMSD (Å) Key Binding Residues
N-Cyclopentyl derivative 1.2 ± 0.3 -9.8 0.8 Leu567, Asp831, Phe832
Morpholin-4-yl (9g) 12.4 ± 1.1 -7.2 1.9 Partial interaction with Asp831
Inactive (9d) >50 -5.1 3.2 No stable interactions
Physicochemical Properties
  • Lipophilicity : Cyclopentyl derivatives (logP ≈ 3.2) balance solubility and membrane permeability better than polar morpholinyl analogs (logP ≈ 1.8) .
  • Stability : The cyclopentyl group reduces metabolic degradation compared to linear alkyl chains, as evidenced by longer plasma half-life in vitro .
Comparison with Non-Phenylquinoxaline Analogs

Compounds lacking the 3-phenyl group (e.g., 2-({3-[(2-methoxyphenyl)methyl]quinoxalin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide) show reduced conjugation, leading to weaker π-π stacking interactions and lower anticancer potency .

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